2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid is a substituted nitropyridine derivative. [] These types of compounds are significant in heterocyclic chemistry and offer new possibilities for material development. [] The availability of substituted nitropyridines has been enhanced by new methodologies for nitration of pyridine and its derivatives. []
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution: Methyl 3-nitro-4-pyridine carboxylate undergoes nucleophilic aromatic substitution with nitrogen, oxygen, and sulfur nucleophiles. [] This reaction allows for the replacement of the nitro group with different functional groups, expanding the structural diversity of these compounds. []
Cyclization Reactions: Nitropyridine carbamates can undergo acid-catalyzed cyclization, both by traditional heating and microwave irradiation, leading to the formation of biologically active 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one derivatives in high yields. [] This methodology presents a greener approach to synthesizing these cyclic urea compounds. []
Diazotization and Cyclization: Nitropyridine carbamates and amides readily undergo diazotization followed by cyclization to form 1H-1,2,3-triazol [4,5-c]pyridine and its N-acyl and N-alkoxycarbonyl derivatives in high yields. [] These triazolopyridine derivatives show promise as efficient reagents for amine and amino acid protection in peptide synthesis. []
Applications
Bisheterocyclic Compounds: The development of novel bisheterocyclic compounds is mentioned as a potential application of nitropyridine derivatives. [] These compounds are known for their diverse biological activities and have found use in various fields, including medicinal chemistry.
New Materials: Research on nitropyridine derivatives opens up possibilities for the preparation of new materials. [] The unique properties of these compounds, such as their electronic and optical characteristics, make them attractive for applications in materials science.
Related Compounds
2-Hydroxy-4-methyl-3-nitropyridine (HMNP)
Compound Description: 2-Hydroxy-4-methyl-3-nitropyridine (HMNP) is a compound investigated for its vibrational spectral properties using FT-IR and FT-Raman spectroscopy. []
Relevance: HMNP shares a similar core structure with 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid, with both molecules featuring a pyridine ring substituted with a hydroxyl group at the 2-position and a nitro group at the 3-position. The key difference lies in the substituent at the 4-position, where HMNP has a methyl group, whereas the target compound has a carboxylic acid group. []
Methyl 3-Nitropyridine-4-carboxylate
Compound Description: This compound serves as a versatile building block in heterocyclic chemistry. Research highlights its use as a substrate for synthesizing new bisheterocyclic compounds and other pyridine derivatives. Specifically, it participates in nucleophilic aromatic substitution reactions where the nitro group can be replaced by various nucleophiles. []
Relevance: This compound shares a significant structural similarity with 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid. Both molecules have a pyridine core with a nitro group at the 3-position and a carboxylate group at the 4-position. The key difference lies in the presence of a hydroxyl group at the 2-position and a methyl group at the 6-position in the target compound, which are absent in methyl 3-nitropyridine-4-carboxylate. []
5-Nitro-2-pyridine Isocyanate
Compound Description: This compound represents a novel class of compounds in organic chemistry. Its reactivity stems from the electron-withdrawing nitro group, which enhances the reactivity of the isocyanate carbon towards nucleophiles. Research demonstrates its ability to form various heterocyclic derivatives, including tetrazolinones and substituted amines, through cycloaddition reactions. []
Relevance: While not sharing the exact core structure, the research on 5-nitro-2-pyridine isocyanate is relevant due to its focus on the reactivity and synthetic applications of nitropyridine derivatives. This provides valuable insight into potential synthetic strategies and modifications for 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid based on its shared nitropyridine motif. []
3-Methyl-4-nitropyridine N-oxide
Compound Description: This compound, along with 2-carboxylic acid-4-nitropyridine-1-oxide, 2-methyl-4-nitroaniline, and m-nitroaniline, were investigated for their second-order nonlinear optical properties. Researchers used computational methods to calculate their second-order nonlinear susceptibilities, aiming to understand the relationship between molecular structure and optical properties in these materials. []
Relevance: This compound, while structurally different in its core ring structure compared to 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid, shares a common feature: the presence of a nitro group para to a nitrogen-containing substituent. This similarity suggests that insights into the electronic properties and potential applications of 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid, particularly in areas like nonlinear optics, could be gleaned from the research on 3-methyl-4-nitropyridine N-oxide. []
2-Carboxylic acid-4-nitropyridine-1-oxide
Compound Description: Similar to 3-methyl-4-nitropyridine N-oxide, this compound was also studied for its second-order nonlinear optical properties. The research aimed to calculate and understand its nonlinear susceptibilities, which are crucial for applications in nonlinear optics and photonics. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.